- Chiral imine copper chloride-catalyzed enantioselective desymmetrization of 2-substituted 1,2,3-propanetriols, Proceedings of the National Academy of Sciences of the United States of America, 2007, 104(5), 1471-1475
Cas no 933791-33-4 (2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol)
933791-33-4 structure
Product Name:2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
Número CAS:933791-33-4
MF:C9H13NO2
Megavatios:167.205022573471
MDL:MFCD11046664
CID:2084190
PubChem ID:19104316
Update Time:2024-10-26
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Propiedades químicas y físicas
Nombre e identificación
-
- a2,a2-dimethyl-2,6-Pyridinedimethanol
- 2-(6-(HYDROXYMETHYL)PYRIDIN-2-YL)PROPAN-2-OL
- 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
- α2,α2-Dimethyl-2,6-pyridinedimethanol (ACI)
- 2-Hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine
- 2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol
- alpha,alpha-Dimethyl-2,6-pyridinedimethanol
- CS-0129368
- AKOS006307614
- DTXSID70598126
- SCHEMBL536688
- SB84583
- SY238322
- MFCD11046664
- 2-[6-(Hydroxymethyl)-2-pyridyl]-2-propanol
- XYZUUYCGBQQGRC-UHFFFAOYSA-N
- BS-42990
- DB-291907
- 933791-33-4
-
- MDL: MFCD11046664
- Renchi: 1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
- Clave inchi: XYZUUYCGBQQGRC-UHFFFAOYSA-N
- Sonrisas: OCC1C=CC=C(C(C)(C)O)N=1
Atributos calculados
- Calidad precisa: 167.094628657g/mol
- Masa isotópica única: 167.094628657g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 148
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.3
- Superficie del Polo topológico: 53.4Ų
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0129368-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 1g |
$309.0 | 2022-04-26 | ||
| Chemenu | CM328013-1g |
2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol |
933791-33-4 | 95%+ | 1g |
$229 | 2022-06-09 | |
| Alichem | A029204160-250mg |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 250mg |
$269.50 | 2023-08-31 | |
| Alichem | A029204160-1g |
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol |
933791-33-4 | 95% | 1g |
$708.64 | 2023-08-31 | |
| eNovation Chemicals LLC | D630310-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
$250 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
$650 | 2024-07-21 | |
| eNovation Chemicals LLC | D630310-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
$1205 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-1G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 1g |
¥ 1,280.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-5G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 5g |
¥ 3,841.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97530-10G |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol |
933791-33-4 | 97% | 10g |
¥ 6,402.00 | 2023-04-12 |
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Diethyl ether , Toluene ; 0 °C; 2 h, reflux
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Processes for preparing aminopyrimidine compounds, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Dosing with an azolopyrimidine compound for treating a disease or disorder, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Toluene , Tetrahydrofuran ; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride ; rt
1.2 Reagents: Ammonium chloride ; rt
Referencia
- Triazolo[4,5-d]pyramidine derivatives, their preparation, and use as purine receptor antagonists for treating movement disorders and other diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Adenosine receptor binding compounds and methods of treatment of proliferation disorder such as cancer using them, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Preparation of nitrogen-containing compounds as A2aR or A2bR inhibitors for treatment/prevention of A2aR or A2bR receptor-related diseases, China, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Triazolo[4,5-d]pyramidine derivatives and their use as purine receptor antagonists, United States, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether , Water ; 0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Solid forms of an azolopyrimidine compound, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Referencia
- Quinazoline-pyridine derivatives for the treatment of cancer-related disorders and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 3 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of azolopyrimidine for the treatment of cancer and immune related disorders, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Pyrimidine or pyridine and heterocyclic adenosine receptor inhibitor, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized
Referencia
- Substituted pyrimidine or pyridine amine derivatives as adenosine A2A/A2B receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Polymorph and application of pyrimidine derivative and pharmaceutically acceptable salt thereof, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
1.2 Reagents: Ethyl acetate , Ammonium chloride Solvents: Water
Referencia
- Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist, Organic Process Research & Development, 2020, 24(7), 1254-1261
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Raw materials
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Preparation Products
2-[6-(hydroxymethyl)-2-pyridyl]propan-2-ol Literatura relevante
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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